2-(6-Bromo-2,3-dichlorophenyl)acetic acid
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Overview
Description
2-(6-Bromo-2,3-dichlorophenyl)acetic acid is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2,3-dichlorophenyl)acetic acid typically involves the bromination and chlorination of a phenylacetic acid derivative. One common method starts with 2,3-dichlorophenylacetic acid, which undergoes bromination using bromine or a brominating agent under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2,3-dichlorophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The phenyl ring and acetic acid moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions, with the reactions conducted in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(6-Bromo-2,3-dichlorophenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: The compound can be utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: Researchers use this compound to study the effects of halogenated phenylacetic acids on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2,3-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The acetic acid moiety may also play a role in modulating the compound’s biological activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dichlorophenyl)acetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(6-Bromo-2-chlorophenyl)acetic acid: Contains only one chlorine atom, potentially affecting its chemical properties and applications.
2-(6-Bromo-3-chlorophenyl)acetic acid: The position of the chlorine atom is different, which can influence the compound’s reactivity and interactions.
Uniqueness
2-(6-Bromo-2,3-dichlorophenyl)acetic acid is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds. The combination of halogen atoms and the acetic acid moiety makes it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-(6-bromo-2,3-dichlorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTNDVVILCDGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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